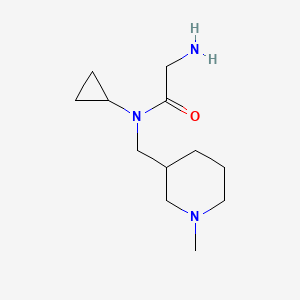

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Beschreibung

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is a synthetic acetamide derivative featuring a cyclopropyl group and a methyl-substituted piperidinylmethyl moiety.

Eigenschaften

IUPAC Name |

2-amino-N-cyclopropyl-N-[(1-methylpiperidin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-14-6-2-3-10(8-14)9-15(11-4-5-11)12(16)7-13/h10-11H,2-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXURALNIVEIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN(C2CC2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of 1-methylpiperidine with a suitable alkylating agent to form the piperidinylmethyl intermediate.

Cyclopropylation: The intermediate is then reacted with a cyclopropylating agent to introduce the cyclopropyl group.

Amidation: The final step involves the reaction of the cyclopropylated intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow processes to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, while in industrial applications, it may serve as a catalyst or intermediate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

†Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclopropyl group in the target compound may enhance metabolic stability compared to the ethyl or benzyl derivatives .

Bioavailability and Solubility :

- Removal of the cyclopropyl group (CAS 1250839-24-7) reduces steric hindrance, likely improving aqueous solubility but decreasing membrane permeability .

Synthetic Accessibility :

- The discontinued status of the target compound suggests challenges in synthesis or scalability, whereas the benzyl derivative remains commercially available .

Biologische Aktivität

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 227.34 g/mol. The structure includes a cyclopropyl group and a piperidine moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an inhibitor or modulator of various receptors, particularly those involved in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit activity at:

- Dopamine receptors

- Serotonin receptors

- Nicotinic acetylcholine receptors

These interactions suggest potential applications in treating neurological disorders and enhancing cognitive functions.

Antimicrobial Activity

Studies have shown that derivatives of piperidine, including this compound, exhibit antimicrobial properties. For instance, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.0048 | Escherichia coli |

| Compound C | 0.0195 | Bacillus mycoides |

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter levels, which can affect mood and cognition. Research involving animal models indicates that it may enhance cognitive performance and exhibit antidepressant-like effects.

Case Study: Cognitive Enhancement

In a study involving rats, administration of this compound resulted in improved performance in memory tasks compared to the control group. The study measured parameters such as:

- Latency time in maze tests

- Error rates in recognition tasks

Synthesis Methods

The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the piperidine ring

- Introduction of the cyclopropyl group via cyclopropanation

- Formation of the acetamide moiety through acetic anhydride reaction

Research Applications

The compound is utilized in various fields, including:

- Medicinal Chemistry: As a lead compound for drug development targeting CNS disorders.

- Biochemistry: In studies related to enzyme inhibition and receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.